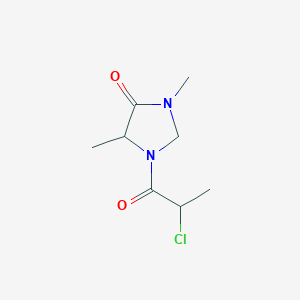
1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one is a chemical compound with a unique structure that includes a chlorinated propanoyl group attached to an imidazolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one typically involves the reaction of 2-chloropropionyl chloride with 3,5-dimethylimidazolidin-4-one. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:
Preparation of 2-chloropropionyl chloride: This is achieved by chlorination of propionyl chloride.
Reaction with 3,5-dimethylimidazolidin-4-one: The 2-chloropropionyl chloride is then reacted with 3,5-dimethylimidazolidin-4-one in the presence of a suitable base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include:
Bulk chlorination: Using large-scale chlorination reactors to produce 2-chloropropionyl chloride.
Continuous reaction systems: Employing continuous flow reactors to ensure consistent product quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one undergoes several types of chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Reduction reactions: The carbonyl group can be reduced to form alcohol derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and imidazolidinone.
Common Reagents and Conditions
Substitution reactions: Typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction reactions: Commonly use reducing agents such as lithium aluminium hydride or sodium borohydride.
Hydrolysis: Conducted using hydrochloric acid or sodium hydroxide solutions.
Major Products
Substitution: Produces various substituted imidazolidinones.
Reduction: Yields alcohol derivatives.
Hydrolysis: Results in the formation of 2-chloropropanoic acid and 3,5-dimethylimidazolidin-4-one.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive chloropropanoyl group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one exerts its effects involves the interaction of its chloropropanoyl group with various molecular targets. This interaction can lead to the modification of proteins and other biomolecules, affecting their function and activity. The compound’s reactivity is primarily due to the electrophilic nature of the chloropropanoyl group, which can form covalent bonds with nucleophilic sites on target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropropionic acid: Shares the chloropropanoyl group but lacks the imidazolidinone ring.
2-Chloropropionyl chloride: A precursor in the synthesis of 1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one.
Uniqueness
This compound is unique due to the presence of both the chloropropanoyl group and the imidazolidinone ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
1-(2-chloropropanoyl)-3,5-dimethylimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c1-5(9)7(12)11-4-10(3)8(13)6(11)2/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDMLCJILGCZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CN1C(=O)C(C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














